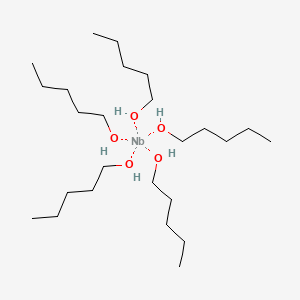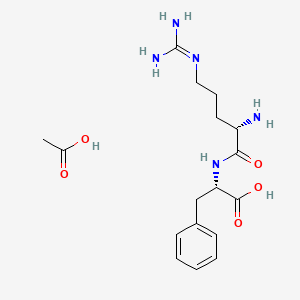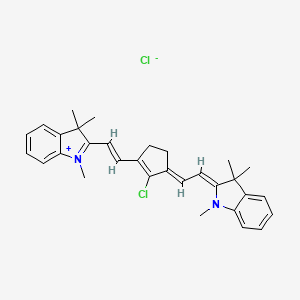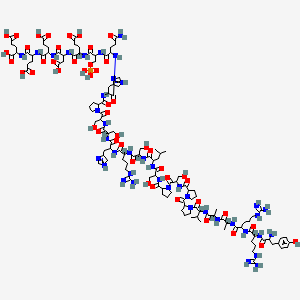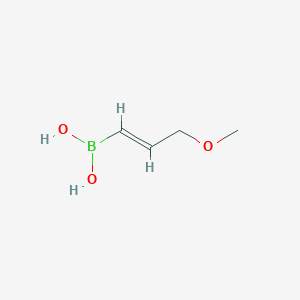
ÁCIDO 3-METOXI-1-PROPENOILBORÓNICO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-propenylboronic acid is a boronic acid derivative with the molecular formula C4H9BO3. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Aplicaciones Científicas De Investigación
3-Methoxy-1-propenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
Target of Action
3-Methoxy-1-propenylboronic acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronic acid, is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it is involved in .
Mode of Action
This compound is known to participate in catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Biochemical Pathways
The compound is involved in various regio- and stereoselective carbon-carbon bond forming processes . These include enyne cross-metathesis and the Alder ene reaction . The compound’s boronic acid group plays a crucial role in these reactions, acting as a versatile handle for the formation of new bonds .
Pharmacokinetics
Its physical properties such as boiling point (229-230 °c) and density (0933 g/mL at 25 °C) are known .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The efficacy and stability of 3-Methoxy-1-propenylboronic acid can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . For instance, its reactivity can be significantly affected by the presence of a catalyst .
Direcciones Futuras
Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications in medicinal chemistry and chemical biology, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This suggests that boronic acids have a promising future in the field of medicinal chemistry.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of [(E)-3-methoxyprop-1-enyl]boronic acid are largely defined by its boronic acid moiety. Boronic acids are known to interact with various biomolecules, particularly enzymes and proteins that contain cis-diols . These interactions are typically characterized by the formation of cyclic esters, which can result in significant changes in the biochemical activity of the interacting molecules .
Cellular Effects
For instance, they can interfere with cell signaling pathways and affect gene expression
Molecular Mechanism
The molecular mechanism of [(E)-3-methoxyprop-1-enyl]boronic acid is primarily based on its ability to form boronate esters with diols, a characteristic feature of boronic acids . This can lead to enzyme inhibition or activation, changes in gene expression, and other biochemical effects
Metabolic Pathways
Boronic acids can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins, potentially influencing their localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-1-propenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3-methoxy-1-propyne followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the boron source and proceeds under mild conditions .
Industrial Production Methods
Industrial production of 3-methoxy-1-propenylboronic acid often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-propenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to the corresponding alcohol.
Reduction: Reduces the boronic acid to the corresponding alkane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Often employs lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizes various nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Produces 3-methoxy-1-propanol.
Reduction: Yields 3-methoxypropane.
Substitution: Forms a variety of substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-1-propynylboronic acid: Similar in structure but contains a triple bond instead of a double bond.
3-Methoxy-1-propenylboronic acid pinacol ester: A protected form of the boronic acid, often used in more stable reactions.
Uniqueness
3-Methoxy-1-propenylboronic acid is unique due to its specific reactivity and versatility in forming carbon-carbon bonds. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

